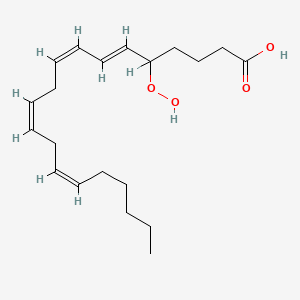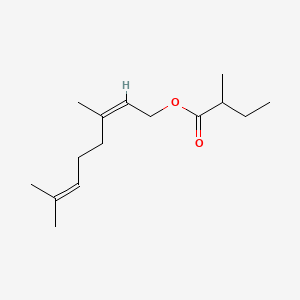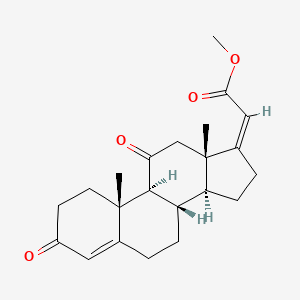
5-Hpete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroperoxyeicosatetraenoic acid, commonly referred to as 5-Hpete, is an intermediate product formed in the metabolic cascade of arachidonic acid. It is produced by the action of the enzyme arachidonate 5-lipoxygenase on arachidonic acid. This compound plays a crucial role in the biosynthesis of leukotrienes and lipoxins, which are important mediators in inflammatory and immune responses .
Preparation Methods
5-Hydroperoxyeicosatetraenoic acid is synthesized through the enzymatic oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This enzyme catalyzes the addition of molecular oxygen to arachidonic acid, resulting in the formation of 5-Hydroperoxyeicosatetraenoic acid. The reaction conditions typically involve the presence of molecular oxygen and a suitable buffer system to maintain the enzyme’s activity .
Chemical Reactions Analysis
5-Hydroperoxyeicosatetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 5-oxo-eicosatetraenoic acid.
Reduction: It can be reduced to form 5-hydroxyeicosatetraenoic acid.
Substitution: It can participate in substitution reactions to form various leukotrienes and lipoxins.
Common reagents used in these reactions include molecular oxygen, reducing agents like glutathione peroxidase, and various enzymes such as arachidonate 5-lipoxygenase .
Scientific Research Applications
5-Hydroperoxyeicosatetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of lipid peroxidation and the role of lipoxygenases in oxidative stress.
Biology: It serves as a key intermediate in the biosynthesis of leukotrienes and lipoxins, which are important mediators in inflammatory and immune responses.
Medicine: It is studied for its role in various diseases, including asthma, arthritis, and cardiovascular diseases, due to its involvement in the inflammatory response.
Industry: It is used in the development of anti-inflammatory drugs and other therapeutic agents targeting the lipoxygenase pathway
Mechanism of Action
5-Hydroperoxyeicosatetraenoic acid exerts its effects through its conversion to various bioactive lipid mediators, including leukotrienes and lipoxins. The enzyme arachidonate 5-lipoxygenase catalyzes the formation of 5-Hydroperoxyeicosatetraenoic acid from arachidonic acid. This intermediate can then be further metabolized to leukotriene A4, which is subsequently converted to leukotriene B4, a potent chemotactic factor for leukocytes. Alternatively, 5-Hydroperoxyeicosatetraenoic acid can be converted to lipoxins, which are involved in the resolution of inflammation .
Comparison with Similar Compounds
5-Hydroperoxyeicosatetraenoic acid is similar to other hydroperoxyeicosatetraenoic acids, such as 12-Hydroperoxyeicosatetraenoic acid and 15-Hydroperoxyeicosatetraenoic acid. it is unique in its specific role in the biosynthesis of leukotrienes and lipoxins. Other similar compounds include:
12-Hydroperoxyeicosatetraenoic acid: Involved in the biosynthesis of hepoxilins and trioxilins.
15-Hydroperoxyeicosatetraenoic acid: Involved in the biosynthesis of lipoxins and resolvins
5-Hydroperoxyeicosatetraenoic acid’s uniqueness lies in its specific role in the arachidonate 5-lipoxygenase pathway and its involvement in the production of leukotrienes, which are potent mediators of inflammation and immune responses.
Properties
CAS No. |
74581-83-2 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-hydroperoxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22) |
InChI Key |
JNUUNUQHXIOFDA-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Key on ui other cas no. |
74581-83-2 |
physical_description |
Solid |
Synonyms |
5-HPETE 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid 6,8,11,14-eicosatetraenoic acid 5-hydroperoxide arachidonic acid 5-hydroperoxide cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Z)-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1234050.png)





![(2S,5R,6R)-6-[[2-[[2-(4-formylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1234059.png)



![2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone](/img/structure/B1234066.png)
